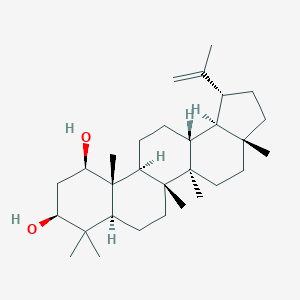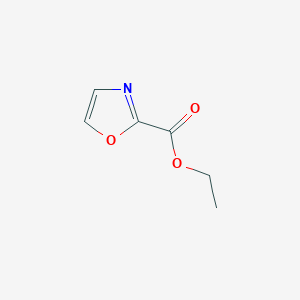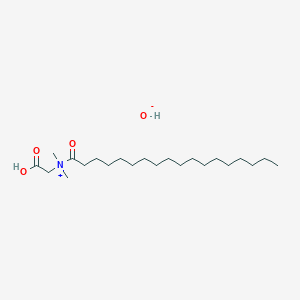![molecular formula C10H9NO3 B109310 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde CAS No. 221311-44-0](/img/structure/B109310.png)
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde
Vue d'ensemble
Description
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde, also known as MOBC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOBC is a versatile compound that can be synthesized through various methods, and its unique structure allows it to exhibit diverse biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Relevance in Heterocyclic Chemistry
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is a compound of interest in the synthesis and study of heterocyclic compounds, which are pivotal in medicinal chemistry due to their diverse biological activities. A significant body of research has been dedicated to exploring the synthetic pathways and potential applications of heterocyclic compounds, including benzoxazines and related derivatives. These compounds have been synthesized through various methods, including the dehydration of dihydro-oxazines, which can be obtained from cyclization reactions involving nitrosopentenones. The importance of oxazinium salts as electrophiles in these reactions is highlighted, showcasing the compound's role in the synthesis of chiral synthons and its general reactivity in producing oxazines (Sainsbury, 1991).
Biological Activities and Applications
Further exploration into similar structures reveals a variety of biological activities, including antimicrobial, antituberculous, and anthelmintic properties, among others. The structural manipulation of such compounds, including those developed from salicylanilides and benzoxazines, has shown promise in modeling these biological effects. Although the research peak for these structures was in the 1960s and 1970s, contemporary studies continue to investigate their biological activity, emphasizing the enduring relevance of these chemical frameworks in scientific research (Waisser & Kubicová, 1993).
Propriétés
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-10(13)11-8-4-7(5-12)2-3-9(8)14-6/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDHYZTFHESMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde | |
CAS RN |
221311-44-0 | |
| Record name | 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)







